Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823246-78-1
VCID: VC4959605
InChI: InChI=1S/C19H26N2O4/c1-24-18(22)16-8-5-10-20(12-16)17-9-11-21(13-17)19(23)25-14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3
SMILES: COC(=O)C1CCCN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C19H26N2O4
Molecular Weight: 346.427

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

CAS No.: 1823246-78-1

Cat. No.: VC4959605

Molecular Formula: C19H26N2O4

Molecular Weight: 346.427

* For research use only. Not for human or veterinary use.

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate - 1823246-78-1

Specification

CAS No. 1823246-78-1
Molecular Formula C19H26N2O4
Molecular Weight 346.427
IUPAC Name methyl 1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)piperidine-3-carboxylate
Standard InChI InChI=1S/C19H26N2O4/c1-24-18(22)16-8-5-10-20(12-16)17-9-11-21(13-17)19(23)25-14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3
Standard InChI Key ADBVOZQWEZYFSH-UHFFFAOYSA-N
SMILES COC(=O)C1CCCN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two nitrogen-containing heterocycles:

  • A piperidine ring substituted at the 3-position with a methyl ester group.

  • A pyrrolidine ring attached to the piperidine’s 1-position, with its nitrogen protected by a benzyloxycarbonyl (Cbz) group.

This arrangement creates a rigid, bicyclic framework with distinct electronic environments for each functional group. The Cbz group enhances solubility in organic solvents and prevents unwanted side reactions at the pyrrolidine nitrogen during synthetic transformations .

Spectroscopic Characterization

Key spectroscopic data for analogous compounds synthesized under similar conditions provide insights into the expected properties of this molecule:

Table 1: Predicted NMR Chemical Shifts for Methyl 1-(1-(Cbz) Pyrrolidin-3-yl)Piperidine-3-Carboxylate

Proton Environmentδ (ppm, ¹H NMR)Carbon Environmentδ (ppm, ¹³C NMR)
Aromatic Cbz protons7.25–7.35Cbz carbonyl (C=O)154.5–155.0
Piperidine C3-COOCH₃3.65–3.75Piperidine C3-COOCH₃170.5–171.5
Pyrrolidine N-Cbz CH₂5.10–5.15Pyrrolidine N-Cbz (OCH₂Ph)67.0–68.0
Piperidine/Pyrrolidine ring protons1.40–3.40Piperidine/Pyrrolidine ring carbons20.0–55.0

The methyl ester’s singlet at ~3.65 ppm and the Cbz group’s aromatic multiplet at 7.25–7.35 ppm are hallmark features. High-resolution mass spectrometry (HR-MS) would yield a molecular ion peak at m/z 403.1852 ([C₂₁H₂₈N₂O₅]⁺), consistent with the molecular formula .

Synthetic Methodologies

Photocatalytic Decarboxylative Coupling

The compound is accessible via a radical-based photocatalytic protocol using 4-CzIPN as an organic photocatalyst . A representative procedure involves:

  • Reactants:

    • 1-(Cbz-pyrrolidin-3-yl)piperidine-3-carboxylic acid (0.2 mmol)

    • Methyl trifluoroborate (0.1 mmol)

  • Conditions:

    • Solvent: DMSO (1 mL)

    • Base: Cs₂CO₃ (0.2 mmol)

    • Oxidant: (NH₄)₂S₂O₈ (0.2 mmol)

    • Light: Blue LEDs (455 nm), N₂ atmosphere, 12–16 h irradiation.

Table 2: Optimization of Reaction Conditions

EntryCatalyst LoadingYield (%)
12.5 mol%45
25.0 mol%65
310.0 mol%63

Increasing the photocatalyst loading to 5 mol% maximizes yield by enhancing electron transfer efficiency .

Mechanistic Pathway

The reaction proceeds through a radical chain mechanism:

  • Photoexcitation: 4-CzIPN absorbs blue light, generating an excited-state photocatalyst (4-CzIPN) .

  • Oxidative Quenching: The excited catalyst oxidizes the carboxylate substrate via single-electron transfer (SET), forming a carboxyl radical and regenerating the ground-state catalyst.

  • Decarboxylation: The carboxyl radical undergoes CO₂ extrusion, yielding a carbon-centered radical.

  • Radical Coupling: The carbon radical reacts with the trifluoroborate reagent to form the C–N bond, followed by oxidation to the final product .

Fluorescence quenching experiments confirm that both the carboxylic acid and trifluoroborate quench the photocatalyst’s emission, validating their roles as electron donors .

Applications in Organic Synthesis

Building Block for Bioactive Molecules

The Cbz and methyl ester groups enable selective functionalization:

  • Deprotection: Hydrogenolysis of the Cbz group yields a free amine for further alkylation or acylation.

  • Ester Hydrolysis: The methyl ester can be saponified to a carboxylic acid, facilitating peptide coupling.

Table 3: Derivatives of Methyl 1-(1-(Cbz) Pyrrolidin-3-yl)Piperidine-3-Carboxylate

DerivativeModificationApplication
Free amineCbz removal via H₂/Pd-CIntermediate for drug candidates
Carboxylic acidEster hydrolysis with LiOHPeptide synthesis
Amide analogsCoupling with R-NH₂Enzyme inhibitor design

Future Directions

  • Catalyst Development: Exploring cheaper photocatalysts (e.g., eosin Y) could reduce costs.

  • Scale-Up: Continuous-flow photoreactors may enhance throughput for industrial applications.

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